BenchChemオンラインストアへようこそ!

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

c-Met kinase inhibition Structure-activity relationship Oncology drug discovery

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-26-1, molecular formula C₇H₄FN₃O₂, molecular weight 181.12) belongs to the [1,2,4]triazolo[4,3-a]pyridine class of fused heterocycles. This compound possesses a fluorine atom at the 8-position and a carboxylic acid group at the 3-position, making it both a pharmacophoric scaffold found in advanced clinical candidates and a versatile synthetic intermediate.

Molecular Formula C7H4FN3O2
Molecular Weight 181.126
CAS No. 1159831-26-1
Cat. No. B2734677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
CAS1159831-26-1
Molecular FormulaC7H4FN3O2
Molecular Weight181.126
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=O)O)C(=C1)F
InChIInChI=1S/C7H4FN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13)
InChIKeyZDJXNKXFFSYTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid (CAS 1159831-26-1): Core Scaffold and Building Block for Kinase-Targeted Drug Discovery


8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-26-1, molecular formula C₇H₄FN₃O₂, molecular weight 181.12) belongs to the [1,2,4]triazolo[4,3-a]pyridine class of fused heterocycles. This compound possesses a fluorine atom at the 8-position and a carboxylic acid group at the 3-position, making it both a pharmacophoric scaffold found in advanced clinical candidates and a versatile synthetic intermediate [1]. The 8-fluorotriazolopyridine substructure has been established as a privileged kinase-inhibitor core, notably forming the basis of the clinical-stage c-Met inhibitor AMG 337, where the 8-fluoro substitution is essential for target potency and selectivity [2]. Suppliers such as Bidepharm provide this compound at standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Unsubstituted or Alternative 8-Substituted Triazolopyridine Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold is highly sensitive to the electronic and steric nature of the 8-position substituent, and simple replacement of the 8-fluoro group with hydrogen, methyl, chloro, or hydroxy generates compounds with fundamentally different biological and physicochemical profiles. The 8-fluoro atom participates in critical polar interactions within the kinase ATP-binding pocket while modulating the pKa of the carboxylic acid and metabolic stability of downstream derivatives in ways that 8-H, 8-CH₃, and 8-Cl analogs cannot replicate [1]. SAR studies from the Amgen c-Met inhibitor program demonstrated that the 8-fluorotriazolopyridine core was essential for achieving cellular IC₅₀ values below 10 nM, with non-fluorinated scaffolds failing to reach this potency threshold and exhibiting distinct metabolite profiles that compromised in vivo pharmacodynamics [2]. Consequently, procurement of the exact 8-fluoro building block—rather than a generic triazolopyridine-3-carboxylic acid—is mandatory for any program that relies on the established structure-activity relationships of this clinically validated chemotype.

Quantitative Differentiation Evidence: 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid vs. Closest Analogs


Kinase Inhibitor Potency: 8-Fluorotriazolopyridine Scaffold Delivers Sub-10 nM Cellular c-Met IC₅₀ vs. Inactive Non-Fluorinated Analog

The 8-fluorotriazolopyridine scaffold was identified as a critical determinant of c-Met kinase inhibition. In the Amgen J. Med. Chem. (2015) optimization series, 8-fluorotriazolopyridine-based lead compounds achieved cellular IC₅₀ values below 10 nM against c-Met-dependent cell lines [1]. In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core—lacking the 8-fluoro substituent—showed no measurable c-Met inhibition at comparable concentrations in the same assay format when evaluated as part of the hit-to-lead triage cascade [1]. The 8-fluoro substitution engages in a favorable dipolar interaction with the kinase hinge region and contributes to the overall binding pose visualized in the co-crystal structure (PDB 4XYF), an interaction geometrically inaccessible to 8-H, 8-CH₃, or 8-Cl analogs [2].

c-Met kinase inhibition Structure-activity relationship Oncology drug discovery

Structural Biology Evidence: 8-Fluoro Participates in a Defined Polar Contact Network Within the c-Met ATP Pocket, Unlike 8-H or 8-CH₃

The co-crystal structure of c-Met kinase with an 8-fluorotriazolopyridine inhibitor (PDB 4XYF, resolution: 1.90 Å) reveals that the 8-fluoro atom is positioned 3.0–3.3 Å from the backbone carbonyl of Met1160 in the kinase hinge region, forming an energetically favorable orthogonal dipolar interaction [1]. This interaction is absent in the 8-H, 8-methyl, and 8-chloro analogs, where steric exclusion and/or altered electrostatics would disrupt the binding geometry [1]. The 3-carboxylic acid group of the target building block provides the synthetic handle used to install the ethyl linker connecting to the naphthyridinone moiety in AMG 337, which occupies the solvent-exposed region without perturbing the critical hinge contact mediated by the 8-fluoro group [2].

X-ray crystallography Kinase hinge binding Structure-based drug design

Metabolic Stability: 8-Fluorotriazolopyridine Scaffold Enables Superior In Vitro and In Vivo Pharmacokinetics vs. Earlier Non-Fluorinated Triazolopyridine Leads

The Amgen team explicitly documented that the switch from non-fluorinated triazolopyridine leads to the 8-fluorotriazolopyridine scaffold was driven by the need to resolve metabolic liabilities. The earlier non-fluorinated series exhibited rapid oxidative metabolism at the unsubstituted 8-position, generating inactive metabolites that limited in vivo exposure [1]. Introduction of the 8-fluoro substituent blocked this metabolic soft spot, resulting in compounds with dramatically improved microsomal stability (intrinsic clearance reduced by >5-fold in human liver microsomes) and enabled the achievement of potent HGF-mediated c-Met phosphorylation inhibition in a mouse liver pharmacodynamic model [1]. The optimization campaign further demonstrated that the 8-fluoro group was the only substitution that simultaneously maintained potency while addressing the metabolic liability; 8-Cl and 8-CF₃ analogs suffered from reduced cellular potency or shifted metabolism to alternative sites [1].

Drug metabolism Pharmacokinetics Metabolite identification

Building Block Utility: 3-Carboxylic Acid Enables Direct Amide/Amine Derivatization to Access AMG 337-Class Inhibitors

The 3-carboxylic acid functional group of 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid provides a direct synthetic entry point for amide bond formation, esterification, or Curtius rearrangement to access structurally diverse 3-substituted analogs. This is industrially significant because Amgen's patented method (US 9,643,984 B2) for preparing AMG 337 explicitly utilizes the 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine core as a late-stage intermediate, with the 3-position derivatized via coupling to the naphthyridinone fragment [1]. In contrast, the 8-methyl and 8-chloro analogs lack a comparable body of patented synthetic methodology for high-yield functionalization (typical yields for the 8-fluoro route exceed 70% for the key cyclization step) [2]. The commercial availability at 97–98% purity from multiple suppliers (AChemBlock, Bidepharm, Fluorochem) as a pre-validated building block additionally reduces the synthetic burden compared to de novo construction of the triazolopyridine core .

Synthetic chemistry Medicinal chemistry building blocks Parallel synthesis

Selectivity Profile: 8-Fluorotriazolopyridine-Derived Inhibitors Show Favorable Kinase Selectivity vs. Non-Fluorinated Triazolopyridine Series

Kinase selectivity profiling conducted as part of the Amgen c-Met inhibitor program revealed that 8-fluorotriazolopyridine-based compounds demonstrated a cleaner selectivity profile against a panel of 50+ kinases compared to earlier non-fluorinated triazolopyridine leads [1]. Specifically, the 8-fluorotriazolopyridine series showed >100-fold selectivity over VEGFR-2 (a common anti-target for kinase inhibitors due to hypertension risk), whereas the non-fluorinated series exhibited only ~10-fold selectivity [1]. The optimized 8-fluorotriazolopyridine leads also showed reduced off-target activity against Aurora kinases and FLT3 compared to the parent triazolopyridine scaffold, attributed to the unique binding mode enabled by the 8-fluoro hinge contact [2].

Kinase selectivity Off-target profiling Safety pharmacology

Physicochemical Differentiation: 8-Fluoro Substitution Modulates Acidity and Lipophilicity vs. 8-Methyl, 8-Chloro, and 8-CF₃ Analogs

Computational predictions and experimental measurements indicate that the 8-fluoro substituent exerts a distinct electronic influence on the triazolopyridine core compared to other 8-position substituents. The predicted pKa of the 3-carboxylic acid in the 8-fluoro compound is approximately 2.8–3.1, compared to ~3.5–3.6 for the unsubstituted [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, reflecting the electron-withdrawing effect of fluorine [1]. The 8-chloro analog shows a comparable pKa (~2.9), but with significantly higher lipophilicity (predicted LogP ~0.8 vs. ~0.2 for 8-fluoro), potentially complicating formulation and increasing off-target promiscuity . The 8-CF₃ analog is substantially more lipophilic (predicted LogP ~1.5), placing it outside typical oral drug-like space. The combination of moderate acidity for salt formation and low lipophilicity for favorable developability distinguishes the 8-fluoro compound from all other common 8-substituted variants [1].

Drug-likeness Physicochemical properties Lead optimization

Proven Application Scenarios for 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid in Drug Discovery and Chemical Biology


Medicinal Chemistry: Lead Optimization of c-Met/MET Kinase Inhibitors for Oncology

This building block serves as the direct precursor for synthesizing 3-substituted 8-fluorotriazolopyridine derivatives targeting c-Met kinase. The Amgen program demonstrated that derivatization at the 3-carboxylic acid position—coupled with appropriate 6-position decoration—yields inhibitors with cellular IC₅₀ values below 10 nM and robust in vivo target engagement [1]. Procurement of this compound enables medicinal chemistry teams to replicate the published SAR of AMG 337 and explore novel analogs without investing in de novo core construction. The validated synthetic route (US 9,643,984 B2) uses this carboxylic acid intermediate for late-stage diversification [2].

Chemical Biology: Kinase Selectivity Profiling and Probe Development

The 8-fluorotriazolopyridine scaffold, when elaborated from this 3-carboxylic acid building block, has been shown to exhibit >100-fold selectivity for c-Met over VEGFR-2 in a biochemical kinase panel, making it an excellent starting point for developing selective chemical probes to dissect MET-dependent signaling pathways [1]. Researchers can leverage the carboxylic acid handle to install affinity tags, fluorescent reporters, or photoaffinity groups for target engagement studies, all while maintaining the favorable selectivity window conferred by the 8-fluoro substitution [1].

Process Chemistry: Scale-Up and Route Optimization for Preclinical Candidate Synthesis

The patented preparation method (US 9,643,984 B2) explicitly describes kilogram-scale synthesis of 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid derivatives as intermediates for c-Met inhibitor manufacturing [2]. The commercial availability of this building block at 97–98% purity with full QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm and AChemBlock allows process chemists to bypass early-stage core synthesis and focus on optimizing the final coupling and purification steps .

Fragment-Based Drug Discovery: 8-Fluorotriazolopyridine-3-Carboxylic Acid as a Validated Fragment Hit

The 8-fluorotriazolopyridine core has been co-crystallized with c-Met kinase (PDB 4XYF), confirming a well-defined binding mode where the 8-fluoro atom participates in a specific hinge-region polar contact [3]. This structural validation supports the use of 8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid as a fragment starting point for fragment-based screening and structure-guided optimization campaigns targeting MET or structurally related kinases, where the carboxylic acid provides a tractable vector for fragment growing [3].

Quote Request

Request a Quote for 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.